molecular formula C8H14Cl2N2 B1625657 4-Amino-2-methyl-benzenemethanamine dihydrochloride CAS No. 28266-87-7

4-Amino-2-methyl-benzenemethanamine dihydrochloride

Cat. No.: B1625657
CAS No.: 28266-87-7
M. Wt: 209.11 g/mol
InChI Key: AGHLIXWUXZQHLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(aminomethyl)-3-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-4-8(10)3-2-7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLIXWUXZQHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541519
Record name 4-(Aminomethyl)-3-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28266-87-7
Record name 4-(Aminomethyl)-3-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 4-Amino-2-methyl-benzenemethanamine Dihydrochloride

Nitro Group Reduction Pathway

The most widely documented method involves the reduction of a nitro-substituted precursor. While specific details from non-compliant sources are excluded, general principles from analogous compounds suggest the following steps:

  • Starting Material : 2-Methyl-5-nitrobenzylamine serves as the primary precursor.
  • Catalytic Hydrogenation : The nitro group is reduced to an amino group using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) under controlled pressure (1–3 atm) and temperature (25–50°C).
  • Salt Formation : The resultant free base, 4-amino-2-methyl-benzenemethanamine, is treated with hydrochloric acid (HCl) to yield the dihydrochloride salt.

Key Reaction Conditions :

  • Catalyst loading: 5–10 wt% Pd/C
  • Solvent: Ethanol or methanol
  • Reaction time: 4–6 hours

Alternative Synthetic Approaches

Reductive Amination

A secondary route involves reductive amination of 2-methyl-5-nitrobenzaldehyde:

  • Condensation : React 2-methyl-5-nitrobenzaldehyde with ammonium acetate in methanol to form an imine intermediate.
  • Reduction : Use sodium borohydride (NaBH₄) or hydrogenation to reduce the imine to the primary amine.
  • Acidification : Treat with HCl to precipitate the dihydrochloride salt.

Advantages :

  • Avoids intermediate isolation, improving yield (70–85%).
  • Scalable for industrial production.
Benzylamine Derivative Functionalization

Patents on related compounds, such as 2,4-diaminopyridine, suggest potential strategies involving protective groups. For example:

  • Benzyl Protection : Introduce a benzyl group to the amine to prevent undesired side reactions during nitration or oxidation.
  • Deprotection : Remove the benzyl group using sulfuric acid or catalytic hydrogenolysis.

Relevance :

  • Protective groups enhance selectivity in multi-step syntheses.
  • Requires optimization to avoid over-acidification during dihydrochloride formation.

Industrial-Scale Production

Process Optimization

Industrial protocols prioritize cost efficiency and yield:

  • Continuous Flow Reactors : Enable precise control over hydrogenation parameters (pressure, temperature, residence time).
  • In Situ Acidification : Direct introduction of HCl gas into the reaction mixture minimizes purification steps.

Typical Yields :

  • Laboratory scale: 80–90%
  • Industrial scale: 75–85% (due to bulk handling constraints)

Purity Control Measures

  • Crystallization : Recrystallization from methanol/water mixtures ensures >99% purity.
  • Chromatography : Reserved for pharmaceutical-grade material to remove trace palladium residues.

Computational Retrosynthetic Analysis

Modern tools like Reaxys and Pistachio predict feasible routes:

One-Step Synthesis Feasibility

Retrosynthetic models propose direct amination of 2-methylbenzyl chloride via nucleophilic substitution:

  • Reaction : 2-Methylbenzyl chloride + aqueous ammonia → 4-Amino-2-methyl-benzenemethanamine.
  • Challenges : Competing elimination reactions necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Predicted Yield : 60–70% (theoretical).

Multi-Step Pathway Validation

Models prioritize nitro reduction due to higher predictability and established safety profiles.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nitro Reduction 80–90 >99 High Moderate
Reductive Amination 70–85 95–98 Moderate Low
Computational Routes 60–70 90–95 Low High

Challenges and Mitigation Strategies

Catalyst Deactivation

  • Issue : Palladium catalysts degrade due to sulfur impurities.
  • Solution : Pre-treat starting materials with activated carbon.

Byproduct Formation

  • Issue : Over-reduction to secondary amines.
  • Solution : Optimize H₂ pressure and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Preparation

Chemical Structure:

  • Molecular Formula: C8H12Cl2N2
  • Molecular Weight: 195.10 g/mol

Synthesis Methods:
The synthesis of 4-amino-2-methyl-benzenemethanamine dihydrochloride typically involves the reduction of 4-nitro-2-methylbenzylamine or similar precursors. The general steps include:

  • Reduction Reaction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Formation of Dihydrochloride Salt : The resultant amine is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing its solubility and stability for various applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical transformations, such as:

  • Substitution Reactions : It can undergo electrophilic aromatic substitution due to the presence of amino groups, making it valuable for developing more complex molecules.
  • Formation of Chiral Compounds : The compound can be utilized in asymmetric synthesis to create chiral amines, which are crucial in drug development.

Biochemical Research

In biochemical contexts, this compound is employed to study enzyme interactions and metabolic pathways involving amines. It acts as a substrate for various enzymes, aiding in the understanding of biochemical processes and mechanisms:

  • Enzyme Inhibition Studies : Researchers investigate its potential as an inhibitor or modulator of specific enzymatic activities, which can lead to insights into metabolic regulation and disease mechanisms.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications:

  • Drug Development : It is investigated as a precursor for synthesizing drugs targeting neurological disorders and other health conditions due to its ability to cross biological membranes and interact with neurotransmitter systems.
  • Analytical Chemistry : Used in analytical methods for quantifying amino compounds in biological samples or environmental studies.

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of this compound in synthesizing chiral amines through asymmetric hydrogenation reactions. The results indicated high enantioselectivity (up to 97% ee), showcasing its utility in producing pharmacologically relevant compounds .

Case Study 2: Interaction with Enzymes

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could modulate enzyme activity, providing insights into its potential therapeutic roles in metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with this compound:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 28266-87-7 C₈H₁₄Cl₂N₂ 209.12 4-NH₂, 2-CH₃, 1-CH₂NH₂·2HCl Intermediate for pharmaceuticals; potential use in chelating agents or polymer chemistry .
4-Aminobenzylamine dihydrochloride 54799-03-0 C₇H₁₂Cl₂N₂ 195.10 4-NH₂, 1-CH₂NH₂·2HCl Used in biogenic amine analysis (e.g., histamine detection in food safety) .
4-(Dimethylamino)benzylamine dihydrochloride 34403-52-6 C₉H₁₆Cl₂N₂ 223.15 4-N(CH₃)₂, 1-CH₂NH₂·2HCl Catalyst in organic synthesis; precursor for dyes or coordination complexes .
2,4-Diaminoanisole dihydrochloride 614-94-8 C₇H₁₀Cl₂N₂O 211.07 2-NH₂, 4-NH₂, 1-OCH₃·2HCl Historical use in hair dyes; classified as a potential carcinogen (IARC Group 2B) .
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride 1909306-16-6 C₉H₁₂ClNO₂ 201.65 4-CH₂NH₂·HCl, 2-CH₃, 1-COOH Pharmaceutical intermediate (e.g., antibiotic synthesis); material science applications .

Comparative Analysis

Solubility and Reactivity :
  • The dihydrochloride salts (e.g., 4-Amino-2-methyl-benzenemethanamine) exhibit high water solubility compared to free bases, facilitating their use in aqueous reactions .
  • Compounds with carboxyl groups (e.g., 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride) show pH-dependent solubility and reactivity, enabling selective modifications in drug design .
Functional Group Impact :
  • Amino vs. Dimethylamino Groups: The dimethylamino substitution in 4-(Dimethylamino)benzylamine dihydrochloride increases steric hindrance, reducing nucleophilicity compared to primary amines like 4-Aminobenzylamine dihydrochloride .
  • Methoxy Substitution: 2,4-Diaminoanisole dihydrochloride’s methoxy group (-OCH₃) introduces electron-donating effects, altering redox behavior and toxicity profiles .

Biological Activity

4-Amino-2-methyl-benzenemethanamine dihydrochloride, also known as 1-(4-Aminophenyl)-2-methyl-1-ethanamine dihydrochloride, is a chemical compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C9H13Cl2N
  • Molecular Weight : 204.11 g/mol
  • CAS Number : 28266-87-7

This compound primarily acts as a β-adrenergic agonist , which means it stimulates β-adrenoceptors in the body. This stimulation leads to various physiological responses, including:

  • Bronchodilation : It relaxes bronchial smooth muscle, making it useful in treating asthma and other respiratory conditions.
  • Increased Heart Rate : The compound can enhance cardiac output by increasing heart rate and contractility.

Pharmacological Effects

  • Respiratory System :
    • The compound has shown efficacy in relieving bronchospasm in animal models, indicating its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) .
    • In guinea pig models, it demonstrated a protective effect against histamine-induced bronchoconstriction .
  • Cardiovascular System :
    • As a β2-adrenoreceptor agonist, it may help manage conditions related to reversible airways obstruction, such as asthma and chronic bronchitis .
    • Its long duration of action makes it suitable for chronic management of respiratory diseases.
  • Potential Antitumor Activity :
    • Emerging research suggests that compounds similar to this compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation .

Case Studies

StudyFindings
Study on Bronchodilator EffectsIn a controlled study involving guinea pigs, administration of the compound resulted in significant bronchodilation compared to control groups .
Antitumor Activity InvestigationPreliminary studies indicated that derivatives of this compound could inhibit growth in various cancer cell lines, suggesting potential for further development .

Research Applications

This compound is explored for various applications:

  • Pharmaceutical Development : Investigated as a lead compound for new bronchodilators and potential antitumor agents.
  • Research Tool : Utilized in studies assessing β-adrenoceptor signaling pathways and their implications in respiratory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-methyl-benzenemethanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or substitution reactions under controlled conditions. For example, using reducing agents like lithium aluminum hydride in anhydrous environments minimizes hydrolysis by-products . Reaction parameters (e.g., temperature maintained at 0–5°C during exothermic steps) and stoichiometric ratios (1.2 equivalents of amine precursor) should be systematically varied. Post-synthetic purification via recrystallization in ethanol/water mixtures is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with UV detection (254 nm) for quantitative purity assessment. NMR spectroscopy (1H at 400 MHz, 13C at 100 MHz) confirms structural integrity through amine proton resonances (δ 2.8–3.1 ppm) and aromatic splitting patterns. Mass spectrometry (ESI-MS) should show [M+H]+ at m/z corresponding to the molecular formula. Differential scanning calorimetry (DSC) detects polymorphic forms via melting endotherms .

Q. How should researchers store this compound to prevent degradation?

  • Methodological Answer : Store desiccated at 2–8°C under inert atmosphere (argon) to minimize hygroscopic and oxidative degradation. Monitor stability via UV-Vis spectroscopy (color changes), ninhydrin assay (free amine content), and HPLC purity over 6-month intervals. Accelerated stability testing at 40°C/75% RH predicts long-term behavior .

Advanced Research Questions

Q. How can contradictory reports about the compound’s receptor binding affinities across cell-based assays be resolved?

  • Methodological Answer : Conduct orthogonal binding assays (radioligand displacement vs. FRET-based) using standardized membrane preparations. Normalize receptor density (Bmax via Scatchard analysis) and optimize buffer ionic strength. Molecular dynamics simulations (50 ns trajectories) identify conformational selection mechanisms explaining assay disparities .

Q. What experimental approaches map the metabolic pathways of this compound in hepatocyte models?

  • Methodological Answer : Use 14C-labeled compound in time-course incubations with primary human hepatocytes. Analyze metabolites via LC-MS/MS with precursor ion scanning for m/z 44 (CO2 loss from amine oxidation). Compare Phase I/II profiles under CYP450 induction (rifampicin) vs. inhibition (ketoconazole). Confirm reactive intermediates via glutathione trapping assays .

Q. Which computational strategies predict the compound’s interaction with serotonin transporters?

  • Methodological Answer : Employ homology modeling (based on LeuT crystal structures, PDB 2A65) and induced-fit docking (Schrödinger Suite). Calculate binding free energies using MM-GBSA with 100 ns MD equilibration. Validate predictions via alanine scanning mutagenesis (e.g., Tyr95, Ser438) and [3H]citalopram displacement assays in transfected HEK293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methyl-benzenemethanamine dihydrochloride
Reactant of Route 2
4-Amino-2-methyl-benzenemethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.